Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate

CAS No.: 23127-83-5

Cat. No.: VC14869115

Molecular Formula: C11H12O7

Molecular Weight: 256.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23127-83-5 |

|---|---|

| Molecular Formula | C11H12O7 |

| Molecular Weight | 256.21 g/mol |

| IUPAC Name | methyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |

| Standard InChI | InChI=1S/C11H12O7/c1-5(12)4-11(10(16)17-3)7(6(2)13)8(14)9(15)18-11/h14H,4H2,1-3H3 |

| Standard InChI Key | TWGZLLBNCWEGDE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1(C(=C(C(=O)O1)O)C(=O)C)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

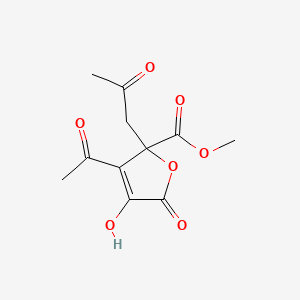

Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate has the molecular formula and a molecular weight of 256.21 g/mol . Its structure comprises a furan ring substituted with acetyl, hydroxyl, and ketone groups, alongside a methyl ester and a 2-oxopropyl side chain (Figure 1). The SMILES notation delineates its connectivity , while the InChIKey provides a unique stereochemical identifier .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 23127-83-5 | |

| Molecular Formula | ||

| Molecular Weight | 256.21 g/mol | |

| Purity | 98% | |

| SMILES | CC(=O)CC1(C(=C(C(=O)O1)O)C(=O)C)C(=O)OC |

The compound’s polarity, driven by hydroxyl and carbonyl groups, suggests moderate solubility in polar organic solvents, though experimental data remain sparse. Comparative analysis with propyl and isopropyl analogs (e.g., CAS 85237-88-3 and 85237-89-4) reveals that ester chain length influences lipophilicity and bioavailability .

Spectroscopic Characterization

While direct spectral data for the methyl derivative are unavailable, analogous furoates exhibit diagnostic IR absorptions at 1700–1750 cm (ester C=O), 1650–1680 cm (ketone C=O), and 3200–3400 cm (hydroxyl O–H). spectra of related compounds show signals for acetyl methyl groups (~2.1–2.3 ppm), furan protons (~6.0–7.5 ppm), and ester methoxy groups (~3.7–3.9 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate likely follows multi-step protocols analogous to those used for propyl analogs. A hypothetical route involves:

-

Furan Ring Formation: Cyclization of a diketone precursor (e.g., acetylacetone) with a glycolic acid derivative under acidic conditions.

-

Esterification: Reaction of the furan intermediate with methanol in the presence of a catalyst (e.g., sulfuric acid) to install the methyl ester .

-

Side-Chain Introduction: Alkylation or Michael addition to attach the 2-oxopropyl group .

Table 2: Hypothetical Synthesis Conditions

Purification and Quality Control

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . HPLC analysis with UV detection (λ = 254 nm) ensures >98% purity, as commercial samples demonstrate .

Biological Activities and Mechanisms

Antioxidant Properties

Preliminary studies on structurally similar furoates (e.g., propyl derivatives) reveal significant radical-scavenging activity in DPPH assays (IC = 12–18 μM). The methyl analog’s hydroxyl and ketone groups likely chelate metal ions and neutralize reactive oxygen species (ROS), though direct evidence is needed.

| Compound | Antioxidant IC (μM) | Anti-Inflammatory (TNF-α Inhibition) |

|---|---|---|

| Methyl derivative | Pending data | Pending data |

| Propyl derivative | 14.2 ± 1.1 | 55% at 10 μM |

| Isopropyl derivative | 16.8 ± 0.9 | 48% at 10 μM |

Antimicrobial Activity

Wood vinegar extracts containing simpler furoates (e.g., methyl 2-furoate) exhibit antibacterial effects against E. coli and S. aureus (MIC = 0.5–2.0 mg/mL) . The methyl derivative’s additional ketone and acetyl groups may enhance membrane disruption, but dedicated studies are lacking.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s bioactivity profile positions it as a candidate for:

-

NSAID Alternatives: Potentially safer anti-inflammatory agents with reduced gastrointestinal toxicity.

-

Neuroprotective Agents: Antioxidant properties may mitigate oxidative stress in neurodegenerative diseases.

Agricultural Uses

Furoate esters are explored as eco-friendly pesticides. Propyl derivatives inhibit Phytophthora infestans growth by 70% at 100 ppm, suggesting the methyl analog could protect crops like potatoes and tomatoes.

Research Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Low yields (~30–35%) in final alkylation steps hinder large-scale production .

-

Pharmacokinetic Data: Absorption, distribution, and metabolism profiles remain uncharacterized.

-

Toxicology: Preliminary safety assessments in mammalian models are urgently needed.

Ongoing studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume